![molecular formula C8H5F3N4O B2828430 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine CAS No. 2086260-68-4](/img/structure/B2828430.png)
5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine is a chemical compound that features a trifluoromethyl group, an oxadiazole ring, and a pyridine ring
Mechanism of Action
Target of Action
The primary targets of 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine are class IIa HDAC enzymes . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which leads to the condensation of chromatin and repression of gene transcription .
Mode of Action
The compound interacts with its targets by inhibiting the activity of class IIa HDAC enzymes . This inhibition results in an increase in the acetylation of histone proteins, leading to the relaxation of chromatin and enhanced gene transcription . The trifluoromethyloxadiazolyl (TFMO) moiety in the compound serves as a non-chelating Zinc-binding group (ZBG), contributing to its inhibitory activity .
Biochemical Pathways
The inhibition of class IIa HDAC enzymes affects various biochemical pathways. One significant downstream effect is the upregulation of p21, a cyclin-dependent kinase inhibitor . This upregulation leads to cell cycle arrest and promotes caspase-induced apoptosis .
Pharmacokinetics
The presence of the trifluoromethyl group in the compound may influence its pharmacokinetic properties, as fluorine-containing moieties can affect the electronic properties, solubility, conformations, and lipophilicity of a compound .
Result of Action
The molecular and cellular effects of the compound’s action include the upregulation of p21, leading to cell cycle arrest, and the promotion of caspase-induced apoptosis . In terms of its anticancer effects, the compound has shown promising results against head-neck cancer cell line Cal27, especially when HDAC4 is overexpressed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine typically involves the formation of the oxadiazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-amino-5-(trifluoromethyl)pyridine with a suitable nitrile oxide can yield the desired oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium-catalyzed amination reactions has been reported for the synthesis of similar compounds, which could be adapted for industrial production .
Chemical Reactions Analysis
Types of Reactions
5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts when necessary .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Agrochemicals: Its properties can be utilized in developing new pesticides or herbicides with improved efficacy and environmental profiles.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)pyridin-2-amine: This compound shares the trifluoromethyl and pyridine moieties but lacks the oxadiazole ring.
5-(Trifluoromethyl)-1,2,4-oxadiazole: This compound contains the trifluoromethyl and oxadiazole groups but does not have the pyridine ring.
Uniqueness
5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine is unique due to the combination of the trifluoromethyl group, oxadiazole ring, and pyridine ring in a single molecule. This unique structure imparts specific chemical and biological properties that are not present in the similar compounds listed above .
Properties
IUPAC Name |
5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N4O/c9-8(10,11)7-14-6(15-16-7)4-1-2-5(12)13-3-4/h1-3H,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDECTUWRALMXCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NOC(=N2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
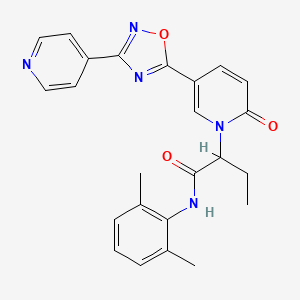
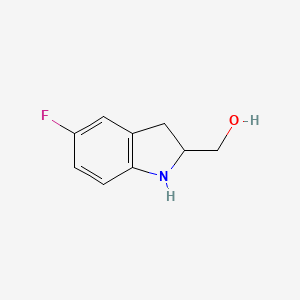
![5-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2828354.png)
![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(4-methylphenyl)methanone](/img/structure/B2828356.png)
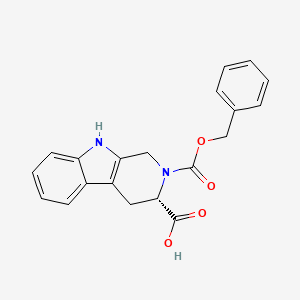
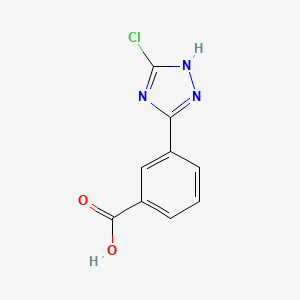
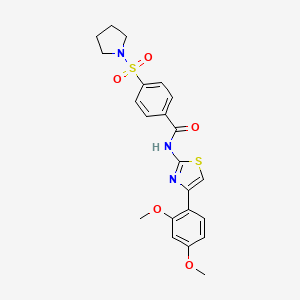
![6-Methyl-2-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2828360.png)
![N-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2828361.png)
![2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2828362.png)
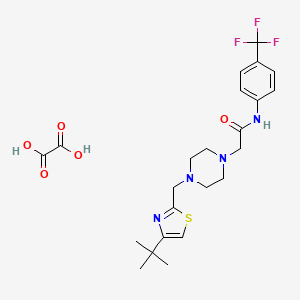

![ethyl 2-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamido)acetate](/img/structure/B2828368.png)
![Ethyl 2-{3-[(4-methoxyanilino)carbonyl]-2-pyridinyl}acetate](/img/structure/B2828369.png)
